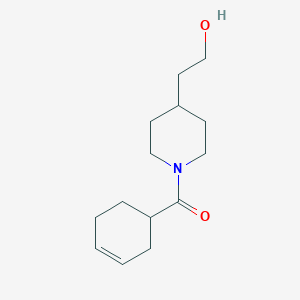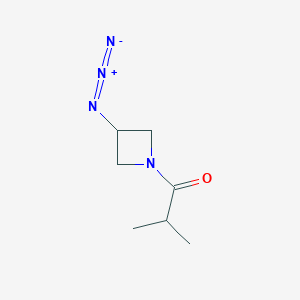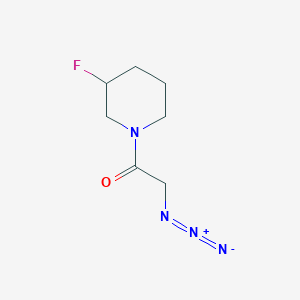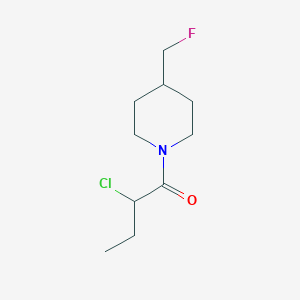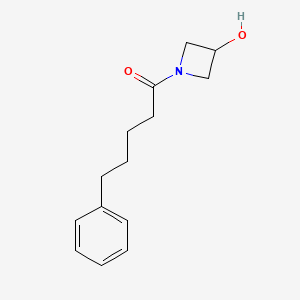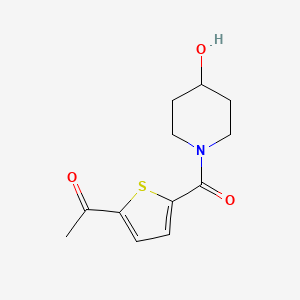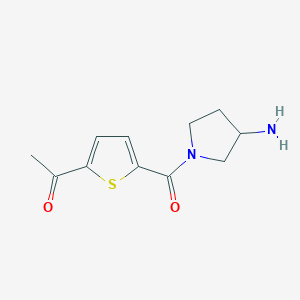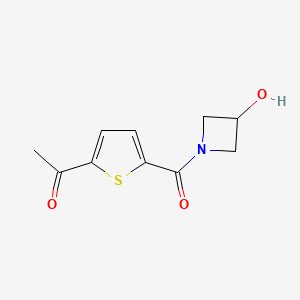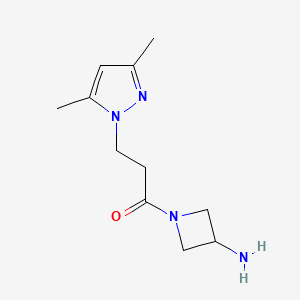
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Übersicht
Beschreibung
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, also known as 3-aminoazetidine-1-propanone (AAP), is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is a versatile intermediate which can be used in the synthesis of a variety of compounds, including drugs, hormones, and other organic compounds. AAP has also been used in the synthesis of peptides, proteins, and other biopolymers.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications : A study by Hafez et al. (2016) synthesized and evaluated novel pyrazole derivatives, including compounds with a structure similar to 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, for their antimicrobial and anticancer activities. Several of these compounds showed higher anticancer activity than the reference drug, doxorubicin, and also exhibited good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.R.B.A., Al-Hussain, S., 2016).
Synthesis and Applications in Organic Chemistry : Rahmouni et al. (2014) conducted a study on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are important for their applications in organic synthesis and could potentially be used in the development of new pharmaceuticals (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., Jannet, H., 2014).
Biological Activities of Pyrazole Derivatives : A study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various derivatives, including pyrazolo[3,4-d]pyridazines. These compounds were found to have significant inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y.H., Sayed, A.R., Elroby, S., 2016).
Antibacterial Applications : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, noting their good antibacterial activity. These findings suggest the potential of these compounds in developing new antibacterial agents (Al-Smaisim, R.F., 2012).
Structural Diversity and Applications : Roman (2013) utilized a compound structurally related to 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one to generate a diverse library of compounds. These compounds have potential applications in various fields, including drug development and material science (Roman, G., 2013).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-9(2)15(13-8)4-3-11(16)14-6-10(12)7-14/h5,10H,3-4,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQILCPIYKJRUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



